sinapoyl D-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

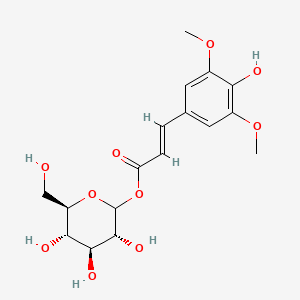

Sinapoyl D-glucoside is a D-glucoside. It derives from a trans-sinapic acid.

科学的研究の応用

Bioactivity and Health Benefits

Antioxidant Properties

Sinapoyl D-glucoside exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals, contributing to its potential as a health-promoting substance. For instance, while sinapic acid shows higher radical scavenging activity compared to its glycosides, this compound still retains considerable antioxidant properties .

Anti-Cancer Activity

Research indicates that this compound may possess anti-proliferative effects against certain cancer cells. For example, studies have shown that sinapoyl glucose derivatives can inhibit the growth of cholangiocarcinoma cells, suggesting potential applications in cancer therapy . The compound's ability to modulate cellular pathways involved in cancer progression is an area of ongoing investigation.

Applications in Agriculture

Plant Defense Mechanisms

this compound plays a crucial role in plant defense against biotic stressors such as herbivores and pathogens. It accumulates in response to wounding or pest attacks, acting as a protective agent by contributing to the plant's overall resilience . This property makes it a candidate for developing natural pesticides or enhancing crop resistance through genetic engineering.

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against various biological targets. For instance, it has shown promising binding affinities to the spike glycoprotein of SARS-CoV-2, indicating potential antiviral properties . The estimated free energy of binding for this compound was around -7.99 kcal/mol, suggesting it may effectively inhibit viral entry into host cells.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Studies reveal that it has favorable absorption characteristics with low gastrointestinal absorption but does not penetrate the blood-brain barrier . The compound's pharmacokinetic profile indicates good solubility and moderate stability across different pH levels.

Table 1: Summary of Key Findings Related to this compound

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and extraction methods for isolating sinapoyl D-glucoside from plant matrices?

- Methodological Answer : Use polar solvents like methanol or ethanol, as they efficiently extract hydrophilic glucosides. Evidence from Orcinol-β-D-glucoside extraction (100% methanol, HPLC-validated) suggests similar applicability for this compound . Optimize via factorial design experiments, testing solvent ratios (e.g., methanol:water 80:20) and extraction times. Validate purity using HPLC retention times (e.g., ~20 min for Orcinol-β-D-glucoside) and spectral matching (NMR/UV-Vis) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Combine HPLC with UV detection (e.g., 280 nm for phenolic glucosides) and mass spectrometry (MS) for structural confirmation. For quantification, use external calibration curves with purified standards, ensuring linearity (R² >0.99) and reproducibility (RSD <5%). Statistical validation (e.g., ANOVA for inter-lab variability) is critical, as shown in Orcinol-β-D-glucoside studies .

Q. How can researchers screen this compound for preliminary bioactivity?

- Methodological Answer : Conduct antimicrobial assays using standardized protocols (e.g., broth microdilution for MIC determination). For yeast/fungal targets, compare activity against controls like fluconazole, as done for Sitosterol-β-D-glucoside (MIC range: 0.0039–0.5 mg/mL) . Include positive/negative controls and triplicate measurements to ensure reliability .

Advanced Research Questions

Q. How should experimental designs be structured to assess this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer : Employ randomized block designs to control for batch variability in plant extracts. For in vitro assays, use cell lines with documented sensitivity (e.g., Candida spp. for antifungal tests) and validate results via dose-response curves. Replicate experiments across independent labs to address reproducibility challenges, as emphasized in antimicrobial studies .

Q. How can contradictory data on this compound’s bioactivity (e.g., varying MIC values) be resolved?

- Methodological Answer : Analyze variability sources:

- Extraction methods : Solvent polarity impacts compound yield and purity; optimize using Tukey’s HSD test for significance (p<0.05) .

- Strain specificity : Test across diverse microbial strains, noting discrepancies like Sitosterol-β-D-glucoside’s superior activity against C. parapsilosis vs. bacteria .

- Statistical rigor : Apply post-hoc tests (e.g., Duncan’s multiple range test) to identify outliers and ensure data homogeneity .

Q. What strategies optimize the biosynthesis of this compound in heterologous systems (e.g., yeast)?

- Methodological Answer : Engineer S. cerevisiae strains with glucosyltransferase genes (e.g., BbGT for quercetin glucosides) . Optimize parameters:

- Cell density : Test OD₆₀₀ ranges (e.g., 10–50) for maximal conversion .

- pH/Temperature : Use DOE (Design of Experiments) to identify ideal conditions (e.g., pH 6.0, 30°C for quercetin-3-O-β-D-glucoside) .

- Substrate concentration : Avoid inhibition by testing 0.1–1.0 mM sinapic acid as a precursor.

Q. How can researchers investigate synergistic effects between this compound and other phytochemicals?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combine this compound with kaempferol glucosides, noting additive/synergistic effects (FIC ≤0.5). Validate via time-kill assays and metabolomic profiling to identify pathway interactions .

Q. Methodological Considerations

- Data Analysis : Use SPSS or R for ANOVA and multivariate regression, reporting effect sizes (η²) and confidence intervals .

- Replication : Document protocols in detail (e.g., solvent volumes, incubation times) to enable replication, a key validity criterion .

- Ethical Reporting : Disclose negative results (e.g., weak antibacterial activity) to avoid publication bias, as seen in studies on Trans-Tiliroside .

特性

分子式 |

C17H22O10 |

|---|---|

分子量 |

386.3 g/mol |

IUPAC名 |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17?/m1/s1 |

InChIキー |

XRKBRPFTFKKHEF-CNMVGKJOSA-N |

異性体SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。